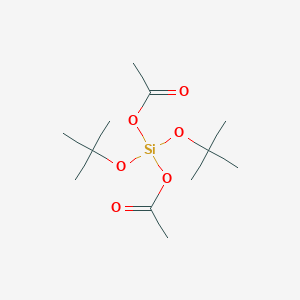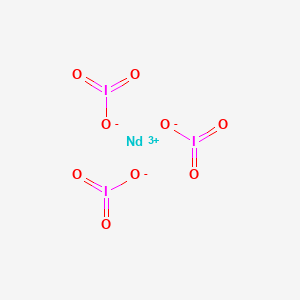
Manganese fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese fluoride (MnF2) is a chemical compound that is widely used in various scientific research applications due to its unique properties and characteristics. It is a white crystalline solid that is highly soluble in water and has a melting point of 1200°C. MnF2 is commonly used in the fields of materials science, electrochemistry, and biochemistry due to its ability to act as a catalyst and its unique optical properties.
Mécanisme D'action
The mechanism of action of Manganese fluoride is not fully understood, but it is believed to act as a catalyst in various chemical reactions by providing a surface for the reaction to occur on. Manganese fluoride is also believed to have unique optical properties, which make it useful in the field of photonics.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Manganese fluoride, but it is believed to be relatively safe when handled properly. It is not known to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Manganese fluoride has several advantages and limitations when used in lab experiments. One advantage is its ability to act as a catalyst in various chemical reactions, which can help to speed up the reaction and increase the yield of the desired product. However, Manganese fluoride can also be difficult to work with due to its high melting point and water solubility.
List of
Orientations Futures
1. Investigate the optical properties of Manganese fluoride and its potential applications in the field of photonics.
2. Explore the use of Manganese fluoride as an electrode material in batteries and fuel cells.
3. Investigate the use of Manganese fluoride as a catalyst in the synthesis of organic compounds.
4. Study the potential use of Manganese fluoride in the production of semiconductors.
5. Investigate the potential use of Manganese fluoride in the field of nanotechnology.
6. Explore the use of Manganese fluoride in the production of high-performance ceramics.
7. Investigate the potential use of Manganese fluoride in the field of biomedicine.
8. Study the potential use of Manganese fluoride in the production of magnetic materials.
9. Investigate the use of Manganese fluoride in the field of environmental remediation.
10. Explore the potential use of Manganese fluoride in the production of advanced materials for aerospace applications.
Méthodes De Synthèse
The most common method used to synthesize Manganese fluoride is the reaction between manganese oxide (MnO) and hydrogen fluoride (HF) in the presence of a catalyst. This reaction produces Manganese fluoride and water (H2O). The resulting Manganese fluoride can be purified through a series of washing and drying steps to remove any impurities.
Applications De Recherche Scientifique
Manganese fluoride is widely used in scientific research due to its unique properties and characteristics. It is commonly used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the production of semiconductors. Manganese fluoride is also used in the field of electrochemistry, where it is used as an electrode material in batteries and fuel cells.
Propriétés
IUPAC Name |
manganese(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.93485 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese fluoride | |
CAS RN |
7782-64-1 |
Source


|
| Record name | Manganese fluoride (MnF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MANGANESE DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














